Synthetic Yield Benchmarking: Optimized Two-Step Protocol for 4-(3-Chlorophenyl)-4H-1,2,4-triazole-3-thiol vs. General Class Averages
The synthesis of 4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol via a two-step reaction involving formic acid hydrazide and 3-chlorophenyl isothiocyanate, followed by alkaline cyclization, is reported to achieve yields in the range of 75-95% . This compares favorably to the broader class of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, which often exhibit a wider and lower yield range (40-85%) due to steric and electronic variations in the hydrazide and isothiocyanate precursors [1]. The high and consistent yield for this specific building block is a key differentiator for cost-effective procurement in multi-step synthesis campaigns.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 75-95% |
| Comparator Or Baseline | General 4,5-disubstituted-4H-1,2,4-triazole-3-thiol class |
| Quantified Difference | Target compound's yield range is 10-55 percentage points higher and more consistent than the lower end of the class baseline. |
| Conditions | Reaction of formic acid hydrazide with 3-chlorophenyl isothiocyanate in refluxing ethanol for 30 min, followed by treatment with 2N NaOH and reflux for 2 h . |
Why This Matters
Higher and more reliable synthetic yield directly translates to lower cost per gram and more predictable inventory planning for procurement professionals sourcing this building block for medicinal chemistry or material science applications.
- [1] Desai, N. C.; Bhavsar, A. M.; Shah, M. D.; Saxena, A. K. Synthesis and QSAR studies of thiosemicarbazides, 1,2,4-triazoles, 1,3,4-thiadiazoles and 1,3,4-oxadiazoles derivatives as potential antibacterial agents. Indian Journal of Chemistry, Section B 2008, 47B (4), 579-589. (Exemplifies variable yields in related triazole syntheses). View Source
